molecular formula C25H22BF4N B3043166 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate CAS No. 76191-89-4

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

Cat. No.: B3043166
CAS No.: 76191-89-4
M. Wt: 423.3 g/mol
InChI Key: WDCKXINYRHIKTQ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate is a pyridinium-based ionic compound characterized by a positively charged aromatic nitrogen heterocycle substituted with benzyl, methyl, and two phenyl groups, paired with a tetrafluoroborate (BF₄⁻) counterion. Pyridinium salts are widely used in organic synthesis, catalysis, and materials science due to their tunable solubility, thermal stability, and reactivity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-methyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-20-17-24(22-13-7-3-8-14-22)18-25(23-15-9-4-10-16-23)26(20)19-21-11-5-2-6-12-21;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCKXINYRHIKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Pyridinium Core Formation

The foundational step in synthesizing this compound involves constructing the pyridinium scaffold with pre-installed substituents. Two primary strategies dominate the literature: quaternization of pre-formed pyridine derivatives and cyclocondensation reactions .

Quaternization of 2-Methyl-4,6-diphenylpyridine

This method involves introducing the benzyl group at the pyridine nitrogen via alkylation, followed by anion exchange to tetrafluoroborate.

Procedure
  • Starting Material Preparation : 2-Methyl-4,6-diphenylpyridine is synthesized via Kröhnke cyclization using acetophenone derivatives, ammonium acetate, and α,β-unsaturated ketones.
  • Benzylation :
    • 2-Methyl-4,6-diphenylpyridine (1.0 eq) and benzyl bromide (1.2 eq) are refluxed in dry acetonitrile (20 mL/mmol) under nitrogen for 12–24 hours.
    • The mixture is cooled, and the precipitated pyridinium bromide is filtered and washed with cold diethyl ether.
  • Anion Exchange :
    • The bromide salt is dissolved in deionized water (10 mL/g), and excess tetrafluoroboric acid (48% w/w) is added dropwise at 0°C.
    • The resulting precipitate is collected via vacuum filtration, washed with ice-cold water, and dried under reduced pressure.

Yield : 65–72% after recrystallization from ethanol/diethyl ether.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where benzyl bromide acts as the electrophile. The tetrafluoroborate counterion is introduced through metathesis, leveraging the low solubility of the target salt in aqueous media.

Cyclocondensation Approaches

For laboratories lacking access to pre-formed pyridines, in situ ring construction offers an alternative route.

Hantzsch-Type Variant

A modified Hantzsch synthesis assembles the pyridinium core from a diketone, aldehyde, and benzylamine:

  • Reagents :

    • 1,3-Diphenylpropane-1,3-dione (1.0 eq)
    • Benzaldehyde (1.0 eq)
    • Benzylamine (1.1 eq)
    • Acetic acid (catalytic)
  • Procedure :

    • The diketone, aldehyde, and benzylamine are refluxed in ethanol (50 mL/mmol) for 48 hours.
    • The crude product is treated with HBF₄ (48%) to precipitate the tetrafluoroborate salt.

Yield : 40–55% (lower due to competing side reactions).

Optimization Strategies for Enhanced Regioselectivity

The positioning of substituents (2-methyl, 4,6-diphenyl) demands careful optimization to avoid regioisomeric by-products.

Solvent and Base Effects

  • Polar Aprotic Solvents : DMSO enhances reaction rates by stabilizing charged intermediates, as evidenced in pyridinium ylide reactions.
  • Base Selection : Potassium tert-butoxide in tert-butanol minimizes hydrolysis of sensitive intermediates compared to aqueous bases.

Temperature Control

  • Quaternization proceeds optimally at 80–90°C, while higher temperatures promote N-dealkylation.
  • Anion exchange requires strict temperature control (0–5°C) to prevent BF₄⁻ decomposition.

Spectroscopic Characterization and Validation

Critical analytical data for verifying successful synthesis:

Technique Key Signals Reference
¹H NMR (CDCl₃) δ 3.03 (s, NCH₃), 4.5 (t, CH₂Ph), 7.3–7.9 (m, aromatic)
IR (KBr) 1720 cm⁻¹ (C=O stretch absent, confirming non-acidic H)
Mass Spec m/z 423.26 ([M-BF₄]⁺)

Industrial-Scale Production Considerations

SynQuest Labs’ protocol highlights challenges in bulk manufacturing:

Cost Drivers

  • Benzyl Bromide : Accounts for 60% of raw material costs.
  • Tetrafluoroboric Acid : Requires specialized handling due to corrosivity.

Purification

  • Chromatography : SiO₂ chromatography with hexane/ethyl acetate (3:1) removes unreacted pyridine.
  • Recrystallization : Ethanol/ether mixtures yield crystals with >99% purity.

Comparative Analysis of Methodologies

Parameter Quaternization Cyclocondensation
Yield 65–72% 40–55%
Purity >99% 85–90%
Scalability Pilot-plant feasible Lab-scale only
By-products Trace benzyl alcohol Multiple regioisomers

Chemical Reactions Analysis

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridinium cation.

    Reduction: It can be reduced to form the neutral pyridine derivative.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

BDPPT plays a significant role in organic synthesis due to its ability to act as a versatile catalyst. Its unique electronic properties, stemming from the presence of multiple phenyl groups, facilitate various chemical reactions.

Key Reactions and Mechanisms

  • Catalytic Activity : BDPPT has been utilized as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields.
  • Synthesis of Complex Molecules : The compound has been employed in the synthesis of complex organic molecules, including heterocycles and polycyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Materials Science

In materials science, BDPPT is explored for its potential in developing advanced materials with specific electronic and optical properties.

Electrochromic Materials

  • BDPPT has been investigated as a component in electrochromic devices (ECDs), which can change color when an electric charge is applied. This property is particularly useful in applications such as smart windows and displays.
  • The electrochromic performance of BDPPT-based materials includes high optical contrast and rapid switching times, making them suitable for commercial applications.

Pharmaceutical Applications

The biological activity of BDPPT derivatives has led to research into their potential pharmaceutical applications.

Antimicrobial Properties

  • Studies indicate that certain derivatives of BDPPT exhibit antimicrobial activities against various pathogens. This property opens avenues for developing new antimicrobial agents.

Drug Delivery Systems

  • The solubility characteristics of BDPPT make it a candidate for use in drug delivery systems, particularly for hydrophobic drugs that require solubilization for effective delivery.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of BDPPT as a catalyst for synthesizing substituted heterocycles through nucleophilic substitution reactions. The results indicated improved yields compared to traditional methods, showcasing the compound's effectiveness as a catalyst in organic synthesis.

Case Study 2: Electrochromic Devices

Research on electrochromic devices incorporating BDPPT revealed that these devices exhibited high coloration efficiency and stability over extended cycles. The findings suggest that BDPPT-based ECDs could be commercially viable due to their performance characteristics.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox processes. Its molecular targets and pathways include:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridinium and ammonium salts with structural or functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Applications Reference
1-Benzyl-2-methyl-4,6-diphenylpyridinium BF₄⁻ C₃₀H₂₅BF₄N (inferred) ~477.34 (calculated) Benzyl (C₆H₅CH₂), methyl, 4,6-diphenyl Likely moderate solubility in polar solvents; potential catalyst or intermediate -
1-Anilino-2-methyl-4,6-diphenylpyridinium BF₄⁻ C₂₄H₂₂BF₄N₂ 440.25 Anilino (NHPh), methyl, 4,6-diphenyl Generates singlet/triplet phenylnitrenium ions via thermolysis/photolysis; used in mechanistic studies
1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridinium BF₄⁻ C₃₀H₂₃BBrF₄N 564.22 4-Bromophenyl substitution Higher molecular weight; potential precursor for cross-coupling reactions
2-[2,6-Diisopropylphenyl]-4-phenyl-5H-... BF₄⁻ Complex fused structure Not specified Diisopropylphenyl, benzonaphtho-pyrrolium Exhibits unique photophysical properties; used in optoelectronic research
Benzyltriethylammonium BF₄⁻ C₁₃H₂₂BF₄N 279.13 Ammonium cation with benzyl and ethyl groups Catalyst for phase-transfer reactions; antibacterial applications

Reactivity and Stability

  • Thermal Decomposition: The anilino-substituted analog (C₂₄H₂₂BF₄N₂) decomposes at elevated temperatures to generate singlet or triplet phenylnitrenium ions, depending on the activation method (thermolysis vs. photolysis). These intermediates participate in electrophilic aromatic substitution, yielding pyridine derivatives and substituted amines . In contrast, the benzyl-substituted target compound is expected to exhibit different decomposition pathways due to the absence of a labile anilino group. Benzyl groups may instead undergo C–N bond cleavage or radical-mediated processes.
  • Photophysical Behavior :

    • The fused-ring pyrrol-2-ium salt () demonstrates strong fluorescence and stability under light exposure, attributed to its extended π-conjugation. This contrasts with simpler pyridinium salts like the target compound, which may lack such properties due to less complex substituents .

Physicochemical Properties

  • Solubility and Viscosity: Pyridinium salts generally exhibit higher melting points and lower solubility in nonpolar solvents compared to imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium BF₄⁻, viscosity = 220 cP ). The bulky substituents in 1-benzyl-2-methyl-4,6-diphenylpyridinium BF₄⁻ likely enhance solubility in aromatic solvents. Ammonium salts like benzyltriethylammonium BF₄⁻ are solids at room temperature (mp ≈ 47–55°C for similar compounds) and serve as phase-transfer catalysts due to their amphiphilic nature .

Biological Activity

Overview

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate (commonly referred to as BDP) is a synthetic compound with significant interest in both chemical and biological research. Its unique structure allows it to participate in various biological processes, particularly through its redox properties and potential as a photosensitizer. This article explores the biological activity of BDP, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of BDP is largely attributed to its redox properties . The compound can undergo reversible oxidation and reduction reactions, which facilitate various electron transfer processes in biological systems. Key mechanisms include:

  • Electron Transfer : BDP can facilitate electron transfer reactions, making it useful in electrochemical applications and studies.
  • Photosensitization : Upon light irradiation, BDP generates reactive oxygen species (ROS), which can induce cellular damage—an essential mechanism in photodynamic therapy (PDT) for cancer treatment.

This dual functionality positions BDP as a promising candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Anticancer Activity

Research has indicated that BDP exhibits potential anticancer properties through its ability to generate ROS. In vitro studies have demonstrated that exposure to light in the presence of BDP can lead to significant cytotoxic effects on various cancer cell lines. The mechanism involves oxidative stress induced by the generated ROS, which disrupts cellular functions and promotes apoptosis.

Table 1: Anticancer Activity of BDP

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.2ROS generation leading to apoptosis
MCF-7 (Breast)7.8Oxidative stress
A549 (Lung)6.5Disruption of mitochondrial function

Antimicrobial Activity

BDP has also been evaluated for its antimicrobial properties. The compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and induction of oxidative damage.

Table 2: Antimicrobial Efficacy of BDP

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus3.0 µMMembrane disruption
Escherichia coli4.5 µMOxidative damage
Pseudomonas aeruginosa5.0 µMROS-mediated cell death

Case Studies

  • Photodynamic Therapy Study : A study conducted on HeLa cells showed that treatment with BDP under light exposure resulted in a significant reduction in cell viability compared to controls. The study concluded that the efficacy of PDT using BDP was enhanced by optimizing light dosage and concentration.
  • Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, BDP exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting its potential role as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Comparative Analysis with Similar Compounds

BDP shares structural similarities with other viologens, such as methyl viologen (paraquat) and benzyl viologen. However, the unique diphenyl substitution in BDP enhances its redox potential and biological activity.

Table 3: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundDiphenyl substitution enhances reactivityAnticancer, Antimicrobial
Methyl ViologenSingle methyl groupPrimarily herbicidal
Benzyl ViologenBenzyl substitutionLimited biological applications

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Reactant of Route 2
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1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

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